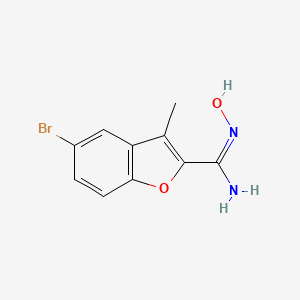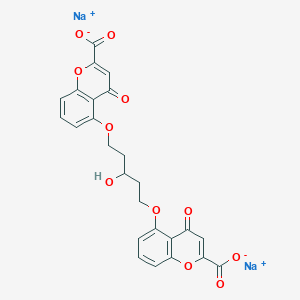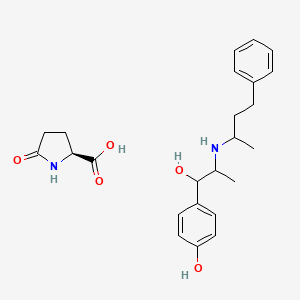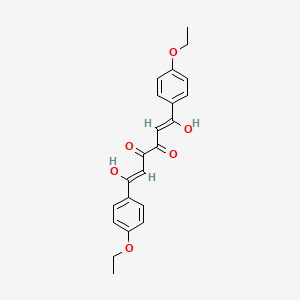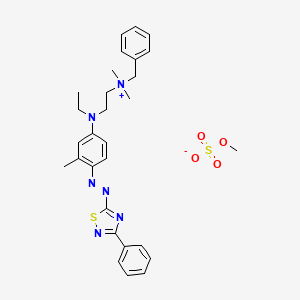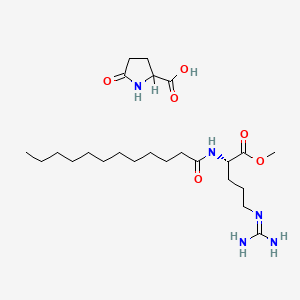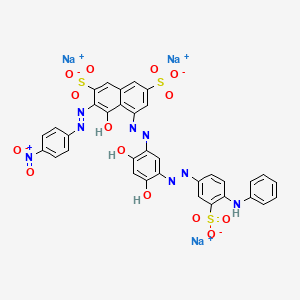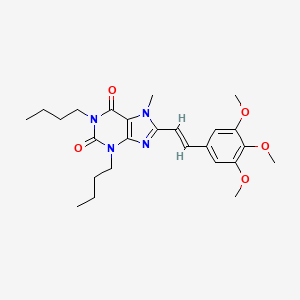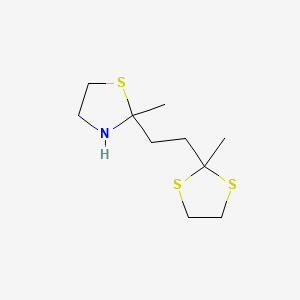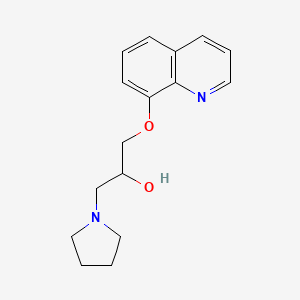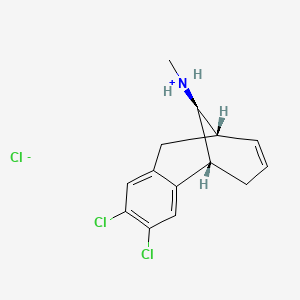
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its diverse biological activities and is used in various scientific research fields. Its unique structure, which includes a benzimidazole core and a quinoline moiety, contributes to its wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- can be achieved through several methods. One common approach is the cyclocarbonylation of 1,2-diaminobenzenes. This method involves the use of reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . These reactions typically require controlled or inert reaction conditions, high temperatures, and long reaction times. The products are usually isolated in good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as reagents. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinoline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, blocking the action of histamine and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
Uniqueness
Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-quinolinyl)- stands out due to its unique combination of a benzimidazole core and a quinoline moiety. This structural feature enhances its biological activity and broadens its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
89660-05-9 |
|---|---|
Formule moléculaire |
C17H12ClN3O |
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
5-chloro-1-methyl-3-quinolin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C17H12ClN3O/c1-20-14-8-7-12(18)10-15(14)21(17(20)22)16-9-6-11-4-2-3-5-13(11)19-16/h2-10H,1H3 |
Clé InChI |
GKWMGCZJBZTXAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


